molecular formula C17H20N4O4 B2715690 ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 850159-68-1

ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B2715690
CAS RN: 850159-68-1
M. Wt: 344.371
InChI Key: JVYZXMOXLMCYKS-UHFFFAOYSA-N
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Description

“Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate” is a chemical compound with a molecular weight of 344.37 . The InChI code for this compound is 1S/C17H20N4O4/c1-3-25-17(24)20-9-7-19(8-10-20)15-13(11-22)16(23)21-6-4-5-12(2)14(21)18-15/h4-6,11H,3,7-10H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C17H20N4O4/c1-3-25-17(24)20-9-7-19(8-10-20)15-13(11-22)16(23)21-6-4-5-12(2)14(21)18-15/h4-6,11H,3,7-10H2,1-2H3 . This indicates the presence of various functional groups such as ester, formyl, and piperazine in the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 344.37 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Anticancer Applications

A series of derivatives related to ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Compounds from this series exhibited promising activity, highlighting the potential of these derivatives as anticancer agents. This suggests that modifications to the parent compound could yield potent anticancer agents, meriting further investigation (L. Mallesha et al., 2012).

Antimicrobial Applications

Novel derivatives of ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate were synthesized with significant antimicrobial activity. These compounds, particularly those with specific substitutions, showed potent inhibitory activity against various strains of Gram-positive and Gram-negative bacteria. This research suggests the compound and its derivatives could be valuable in developing new antimicrobial agents (B. Krishnamurthy et al., 2011).

Antihypertensive Agents

In a study focused on the synthesis of new derivatives with potential antihypertensive effects, ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates, which share structural similarities with ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate, were created. These compounds exhibited promising antihypertensive activity in both in vitro and in vivo tests, suggesting potential for further development into antihypertensive medications (S. M. Bayomi et al., 1999).

Mechanism of Action

properties

IUPAC Name

ethyl 4-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-25-17(24)20-9-7-19(8-10-20)15-13(11-22)16(23)21-6-4-5-12(2)14(21)18-15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYZXMOXLMCYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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